molecular formula C20H22N4O4S2 B2701076 N-(4-((4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1105237-25-9

N-(4-((4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2701076
CAS RN: 1105237-25-9
M. Wt: 446.54
InChI Key: VEEOAALVFKKBKH-UHFFFAOYSA-N
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Description

“N-(4-((4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroanalytical methods such as NMR and IR . For instance, the molecular structures of similar thiazole derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, on hydrolysis, a compound converted to corresponding phenoxy acid and finally this on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished a compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined using various analytical techniques. For instance, the NMR and IR spectra can provide information about the chemical structure of the compound .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has been focused on synthesizing novel derivatives involving this compound to explore their pharmacological properties. For example, a study on the design, synthesis, and pharmacological evaluation of some novel derivatives involving similar structural frameworks demonstrated antidepressant and antianxiety activities in vivo through Porsolt’s behavioral despair test and the plus maze method on albino mice (J. Kumar et al., 2017).

Antimicrobial and Antitumor Activities

There has been significant interest in modifying the structure of this compound to produce derivatives with enhanced antimicrobial and antitumor activities. One study synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine, which showed inhibitory effects on certain bacteria and exhibited specific antiviral activity against tobacco mosaic virus (Z. Xia, 2015). Another study focused on the synthesis and in vivo anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives, demonstrating significant reduction in tumor volume and inhibition of tumor-induced angiogenesis (S. Chandrappa et al., 2010).

Anticonvulsant Agents

Further investigations into derivatives of this compound have led to the synthesis of heterocyclic compounds with a sulfonamide moiety, aimed at evaluating their anticonvulsant activity. Certain synthesized compounds showed protection against picrotoxin-induced convulsion, with one derivative displaying significant anticonvulsive effects (A. A. Farag et al., 2012).

Antimicrobial Evaluation

Another area of research has been the synthesis of isoxazole-based heterocycles incorporating a sulfamoyl moiety, aiming to develop new antimicrobial agents. The synthesized compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results (E. Darwish et al., 2014).

Future Directions

Thiazole derivatives have shown promising biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on the design and structure-activity relationship of bioactive molecules, as well as the development of new synthesis methods .

properties

IUPAC Name

N-[4-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-15(25)21-16-4-6-17(7-5-16)30(26,27)24-10-8-23(9-11-24)13-20-22-18(14-29-20)19-3-2-12-28-19/h2-7,12,14H,8-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEOAALVFKKBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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